1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine
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Overview
Description
1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes an imidazo[1,2-a]pyridine core and a piperazine ring substituted with a methoxyphenyl group, makes it a valuable scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the Groebke–Blackburn–Bienaymé (GBB) reaction, which involves the condensation of an aldehyde, an amine, and an isocyanide.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the imidazo[1,2-a]pyridine intermediate.
Methoxyphenyl Substitution:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalytic processes and continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine has been explored for a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it has been shown to inhibit the activity of key enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent .
Comparison with Similar Compounds
1-{Imidazo[1,2-a]pyridine-2-carbonyl}-4-(2-methoxyphenyl)piperazine can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure but differ in the heterocyclic ring, leading to variations in their biological activities and applications.
Imidazo[1,2-a]pyridines with Different Substituents: Variations in the substituents on the imidazo[1,2-a]pyridine core can lead to significant differences in chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it a valuable compound for various applications.
Properties
Molecular Formula |
C19H20N4O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
imidazo[1,2-a]pyridin-2-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H20N4O2/c1-25-17-7-3-2-6-16(17)21-10-12-22(13-11-21)19(24)15-14-23-9-5-4-8-18(23)20-15/h2-9,14H,10-13H2,1H3 |
InChI Key |
GGOHLEOKRUPFFF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CN4C=CC=CC4=N3 |
Origin of Product |
United States |
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